4H-1,2,4-Triazole-4-butanoic acid, 3-mercapto-beta-phenyl-5-(2-pyrazinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole-4-butanoic acid, 3-mercapto-beta-phenyl-5-(2-pyrazinyl)- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of secondary amides and hydrazides under microwave-induced cyclodehydration . Another approach involves the use of triflic anhydride activation followed by cyclodehydration .
Industrial Production Methods
Industrial production of this compound may utilize scalable and environmentally benign methods, such as ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium . These methods are designed to be economically viable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole-4-butanoic acid, 3-mercapto-beta-phenyl-5-(2-pyrazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
4H-1,2,4-Triazole-4-butanoic acid, 3-mercapto-beta-phenyl-5-(2-pyrazinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in the development of new pharmaceuticals due to its biological activities.
Industry: Employed in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria . The anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic structure that serves as a precursor to more complex derivatives.
3-Amino-1,2,4-triazole: Known for its use in the synthesis of various heterocyclic compounds.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Exhibits similar biological activities and is used in similar applications.
Uniqueness
4H-1,2,4-Triazole-4-butanoic acid, 3-mercapto-beta-phenyl-5-(2-pyrazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a pyrazinyl group and a mercapto-phenyl moiety makes it particularly effective in various applications, distinguishing it from other triazole derivatives .
Properties
Molecular Formula |
C16H15N5O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-phenyl-4-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)butanoic acid |
InChI |
InChI=1S/C16H15N5O2S/c22-14(23)8-12(11-4-2-1-3-5-11)10-21-15(19-20-16(21)24)13-9-17-6-7-18-13/h1-7,9,12H,8,10H2,(H,20,24)(H,22,23) |
InChI Key |
VTKFMHPLAGRKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN2C(=NNC2=S)C3=NC=CN=C3 |
Origin of Product |
United States |
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